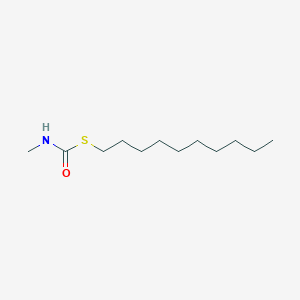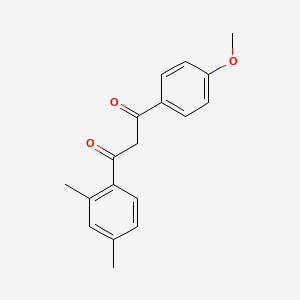
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- typically involves the reaction of 2,4-dimethylbenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedione, 1-phenyl-3-(4-methoxyphenyl)-: Similar structure but lacks the 2,4-dimethyl substitution.
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl-: Similar structure but lacks the 4-methoxy substitution.
Uniqueness
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)- is unique due to the presence of both 2,4-dimethyl and 4-methoxy substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
93885-98-4 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H18O3/c1-12-4-9-16(13(2)10-12)18(20)11-17(19)14-5-7-15(21-3)8-6-14/h4-10H,11H2,1-3H3 |
InChI Key |
APQLGRVRGNDVKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
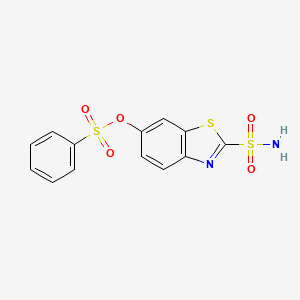
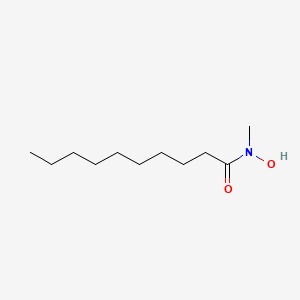
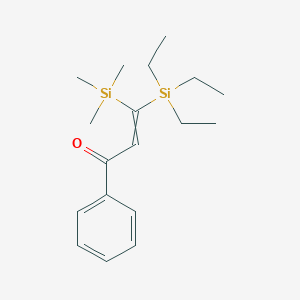
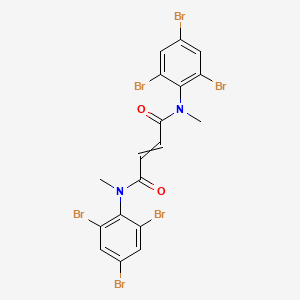
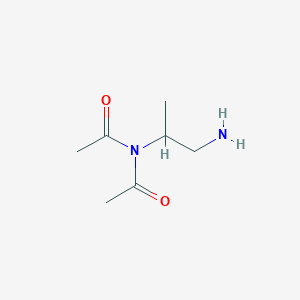
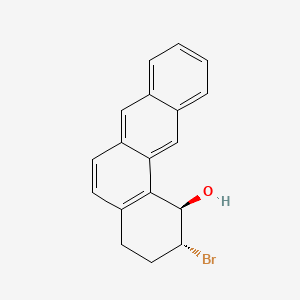
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
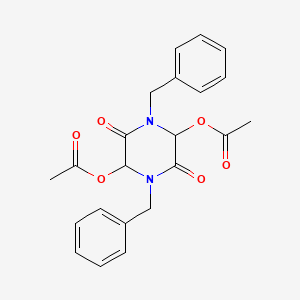
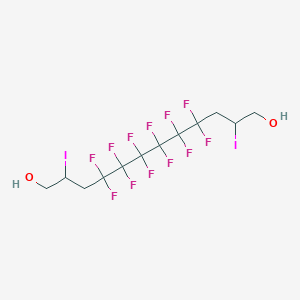
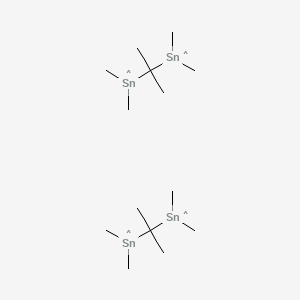
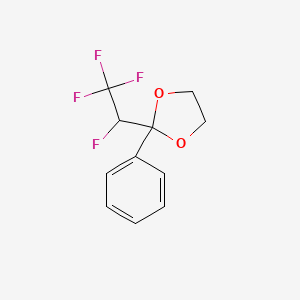
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
